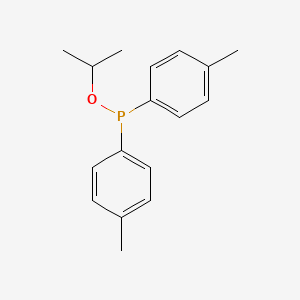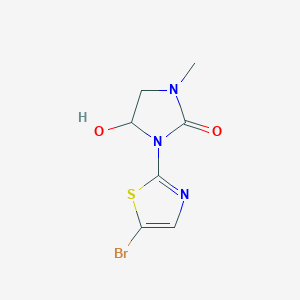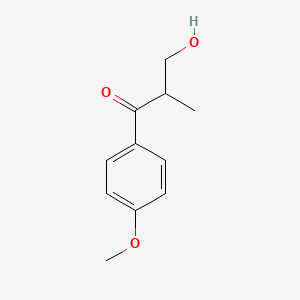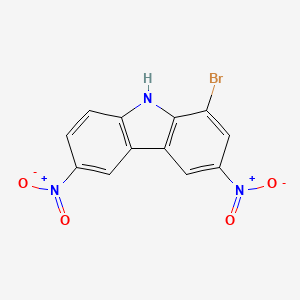![molecular formula C18H13ClN2O4S B14486623 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate CAS No. 63723-33-1](/img/structure/B14486623.png)
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an acetate group and a diazenyl linkage to a chlorosulfonyl phenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzenesulfonyl chloride to form the corresponding diazonium salt. This intermediate is then coupled with 2-naphthol under basic conditions to yield the diazenyl derivative. Finally, acetylation of the hydroxyl group on the naphthalene ring is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The diazenyl linkage can be reduced to form the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazenyl linkage can undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)phenyl acetate: Shares the chlorosulfonyl phenyl group but lacks the diazenyl and naphthalene components.
Naphthyl acetate derivatives: Contain the naphthalene ring and acetate group but differ in other substituents.
Diazenyl compounds: Feature the diazenyl linkage but vary in the attached aromatic systems.
Uniqueness
Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
63723-33-1 |
|---|---|
Molekularformel |
C18H13ClN2O4S |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
[1-[(4-chlorosulfonylphenyl)diazenyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C18H13ClN2O4S/c1-12(22)25-17-11-6-13-4-2-3-5-16(13)18(17)21-20-14-7-9-15(10-8-14)26(19,23)24/h2-11H,1H3 |
InChI-Schlüssel |
WCVZPNUNDZAPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


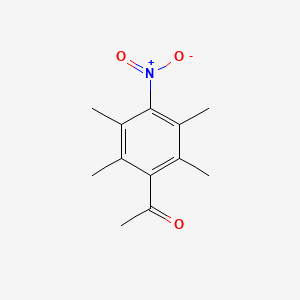

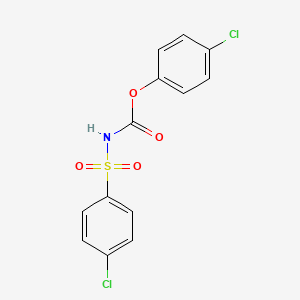
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
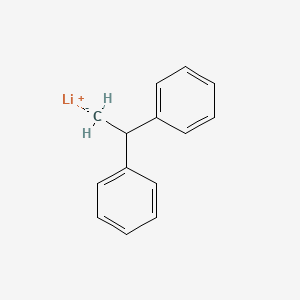

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)

